molecular formula C16H14O6 B5852084 (9-acetyloxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate

(9-acetyloxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate

Cat. No.: B5852084
M. Wt: 302.28 g/mol
InChI Key: NBNIIYPYMWIMSV-UHFFFAOYSA-N
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Description

(9-acetyloxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate is a bicyclic coumarin derivative characterized by a fused cyclopentane ring and two acetyloxy substituents at positions 7 and 7. The core structure comprises a chromen-2-one scaffold (4-oxo-2H-chromene) with a dihydrocyclopenta[c] ring system, which introduces steric constraints and electronic modulation.

Properties

IUPAC Name

(9-acetyloxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-8(17)20-10-6-13(21-9(2)18)15-11-4-3-5-12(11)16(19)22-14(15)7-10/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNIIYPYMWIMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-acetyloxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, followed by acetylation to introduce the acetyloxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to maintain consistency and efficiency. The use of advanced purification methods, such as chromatography and crystallization, is essential to achieve the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(9-acetyloxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed

For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

(9-acetyloxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (9-acetyloxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Substituent Variations

The compound belongs to a broader class of cyclopenta[c]chromen and chromen-2-one derivatives. Key analogs and their substituent differences are summarized below:

Compound Name Substituents (Position) Core Structure Molecular Weight (g/mol) Notable Features
(9-acetyloxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate Acetate (7), Acetyloxy (9) Cyclopenta[c]chromen-4-one ~332.3* Dual acetyloxy groups; fused cyclopentane ring
(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate Methyl (7), tert-butyloxycarbonylamino acetate (9) Cyclopenta[c]chromen-4-one ~443.5 Bulky tert-butyl group; potential for steric hindrance
4-methyl-2-oxo-2H-chromen-7-yl acetate (FDB010978) Methyl (4), Acetate (7) Chromen-2-one ~218.2 Simpler structure; lacks cyclopentane ring
(3-benzyl-4-methyl-2-oxochromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate Benzyl (3), Methyl (4), tert-butyloxycarbonylamino acetate (7) Chromen-2-one ~465.5 Aromatic benzyl group; increased lipophilicity

*Calculated based on molecular formula.

Key Observations:

Core Structure : The presence of a cyclopenta[c]chromen ring in the target compound distinguishes it from simpler chromen-2-one derivatives (e.g., FDB010978), conferring rigidity and altered conjugation patterns .

Substituent Effects: Position 7: Acetate groups (target compound) vs. methyl or tert-butyloxycarbonylamino groups (analogs) influence electronic density and steric accessibility . Position 9: Acetyloxy substituents in the target compound contrast with hydrogen or tert-butyl groups in analogs, modulating hydrogen-bonding capacity .

Physicochemical and Spectroscopic Comparisons

NMR Spectral Analysis

Evidence from comparative NMR studies (e.g., Figure 6 in ) reveals that structural analogs with identical core frameworks exhibit nearly superimposable chemical shifts for protons outside substituent regions (e.g., aromatic protons in the chromen-2-one ring). However, significant deviations occur in regions proximal to substituents (e.g., positions 29–36 and 39–44 in analogs 1 and 7 vs. Rapa), indicating localized electronic and steric perturbations . For the target compound, the dual acetyloxy groups likely induce deshielding effects in adjacent protons, altering chemical shifts in specific regions.

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns, critical for crystal packing and solubility, vary with substituent identity. For instance:

  • Acetyloxy groups in the target compound may act as hydrogen-bond acceptors, fostering intermolecular interactions distinct from methyl or benzyl-substituted analogs .

Functional Implications

Reactivity and Stability
  • Hydrolysis Sensitivity : Acetate esters (target compound) are more prone to hydrolysis under basic conditions compared to tert-butyl carbamates (e.g., 573938-91-7), which exhibit enhanced stability .
  • Oxidative Stability: The cyclopenta[c]chromen core may offer greater conjugation stability than non-fused chromen-2-one derivatives .
Lumping Strategy Considerations

Per the lumping strategy (), the target compound could be grouped with other chromen-2-one derivatives due to shared core reactivity (e.g., photoactivity, enzyme inhibition). However, its unique substituents necessitate separate consideration in reaction pathways or biological assays .

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